molecular formula C8H15ClN2O B11908836 Azetidin-1-yl(pyrrolidin-3-yl)methanone hydrochloride

Azetidin-1-yl(pyrrolidin-3-yl)methanone hydrochloride

Cat. No.: B11908836
M. Wt: 190.67 g/mol
InChI Key: CWBRHQWHOXMFTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Azetidin-1-yl(pyrrolidin-3-yl)methanone hydrochloride: is a chemical compound with the molecular formula C8H15ClN2O It is a hydrochloride salt form of a methanone derivative, featuring both azetidine and pyrrolidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Azetidin-1-yl(pyrrolidin-3-yl)methanone hydrochloride typically involves the following steps:

    Formation of Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Formation of Pyrrolidine Ring: The pyrrolidine ring is often synthesized via cyclization of suitable amine precursors.

    Coupling Reaction: The azetidine and pyrrolidine rings are then coupled through a methanone linkage, often using reagents like acyl chlorides or anhydrides.

    Hydrochloride Salt Formation: The final step involves converting the free base to its hydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Azetidin-1-yl(pyrrolidin-3-yl)methanone hydrochloride can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the azetidine or pyrrolidine rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles like halides, amines, or alcohols, often in the presence of catalysts or under reflux conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Azetidin-1-yl(pyrrolidin-3-yl)methanone hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes, including catalysis and polymer synthesis.

Mechanism of Action

The mechanism of action of Azetidin-1-yl(pyrrolidin-3-yl)methanone hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities and are used in similar applications.

    Azetidine Derivatives: Azetidine-2-carboxylic acid and its derivatives are also structurally related and have comparable uses.

Uniqueness

Azetidin-1-yl(pyrrolidin-3-yl)methanone hydrochloride is unique due to its combined azetidine and pyrrolidine rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its versatility and potential for diverse applications in research and industry.

Properties

Molecular Formula

C8H15ClN2O

Molecular Weight

190.67 g/mol

IUPAC Name

azetidin-1-yl(pyrrolidin-3-yl)methanone;hydrochloride

InChI

InChI=1S/C8H14N2O.ClH/c11-8(10-4-1-5-10)7-2-3-9-6-7;/h7,9H,1-6H2;1H

InChI Key

CWBRHQWHOXMFTC-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1)C(=O)C2CCNC2.Cl

Origin of Product

United States

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